5-(Aminomethyl)-2-methylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-methylheptan-4-ol is an organic compound that features both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically uses catalysts such as platinum on silica (Pt/SiO2) and involves the reaction of hydroxyl-containing compounds with amines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are designed to be energy-efficient and cost-effective, utilizing renewable biomass as a starting material .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a leaving group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(Aminomethyl)-2-methylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-methylheptan-4-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the alcohol group can participate in various biochemical reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(aminomethyl)furan: Another compound with similar functional groups, used in the production of biopolymers.
5-hydroxymethylfurfurylamine: A related compound formed as an intermediate in the synthesis of furan-based amines.
Uniqueness
5-(Aminomethyl)-2-methylheptan-4-ol is unique due to its specific structure, which combines both an amine and an alcohol group on a heptane backbone.
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylheptan-4-ol |
InChI |
InChI=1S/C9H21NO/c1-4-8(6-10)9(11)5-7(2)3/h7-9,11H,4-6,10H2,1-3H3 |
InChI Key |
SPWDHULYVABKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.